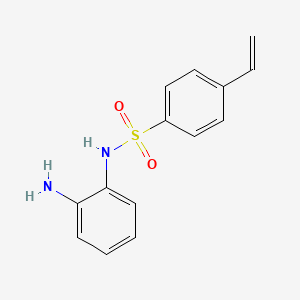![molecular formula C19H23N3O2S B14321614 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole CAS No. 103922-25-4](/img/structure/B14321614.png)
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-(Hexyloxy)pyridine, is synthesized through the reaction of pyridine with hexanol under acidic conditions.
Methanesulfinylation: The pyridine derivative is then reacted with methanesulfinyl chloride in the presence of a base such as triethylamine to introduce the methanesulfinyl group.
Cyclization: The final step involves the cyclization of the intermediate with o-phenylenediamine under reflux conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, better reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The benzimidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lansoprazole: A proton pump inhibitor used to treat acid-related disorders.
Omeprazole: Another proton pump inhibitor with similar applications.
Pantoprazole: Also a proton pump inhibitor used in the treatment of gastrointestinal conditions.
Uniqueness
2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole is unique due to its specific structural features, such as the hexyloxy group on the pyridine ring and the methanesulfinyl group. These features may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
103922-25-4 |
|---|---|
Molekularformel |
C19H23N3O2S |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-[(4-hexoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H23N3O2S/c1-2-3-4-7-12-24-16-10-11-20-15(13-16)14-25(23)19-21-17-8-5-6-9-18(17)22-19/h5-6,8-11,13H,2-4,7,12,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
AXNSZYQGONZZSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


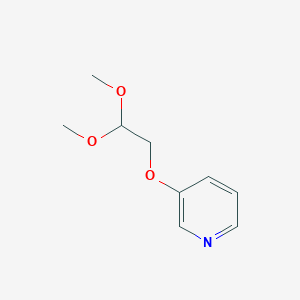
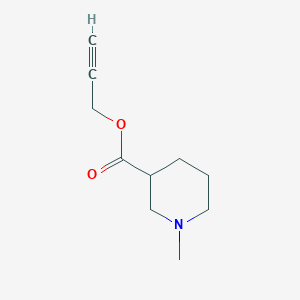
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

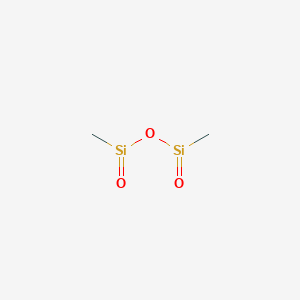
![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
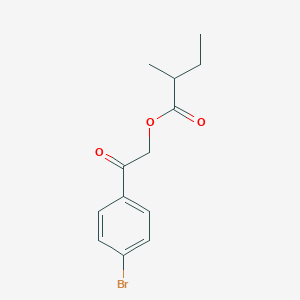

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
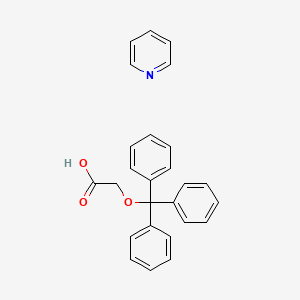

![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
